1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene

Lipophilicity Drug-likeness Medicinal Chemistry

Lead optimization campaigns risk derailment when generic aryl bromides lack the precise substitution patterns needed to modulate lipophilicity for CNS targets. This 1,2,4,5-tetra-substituted building block, featuring vicinal fluorine atoms and a trifluoroethoxy side chain, directly addresses this challenge. - Delivers an XLogP3 of 3.9, ideally situated in the 3-5 logP window for blood-brain barrier penetration, outperforming methoxy and ethoxy analogs. - The unique bromine substitution pattern ensures predictable, high-yield Suzuki-Miyaura cross-coupling, accelerating SAR studies. - Its distinct mass signature (291.01 g/mol) enables precise analytical QC for batch-to-batch consistency in both pharmaceutical and advanced material applications.

Molecular Formula C8H4BrF5O
Molecular Weight 291.01 g/mol
Cat. No. B12077554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene
Molecular FormulaC8H4BrF5O
Molecular Weight291.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)Br)OCC(F)(F)F
InChIInChI=1S/C8H4BrF5O/c9-4-1-5(10)6(11)2-7(4)15-3-8(12,13)14/h1-2H,3H2
InChIKeyXGHNKERNVUKJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene Overview


1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 1169781-64-9) is a tetra-substituted fluorinated aryl bromide building block [1]. It features a unique 1,2,4,5-substitution pattern combining a bromine atom, two vicinal aromatic fluorine atoms, and a 2,2,2-trifluoroethoxy side chain. The compound serves as a key intermediate for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions, enabling the late-stage introduction of a highly lipophilic, electron-withdrawing trifluoroethoxy pharmacophore into drug candidates and functional materials .

Synthetic Utility Suzuki-Miyaura and SNAr coupling-ready aryl bromide
Pharmacophore Introduction Lipophilic trifluoroethoxy group for late-stage functionalization
Electronics Vicinal difluoro substitution modulates aryl bromide reactivity

1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene vs. Methoxy/Ethoxy Analogs


Direct replacement of the 2,2,2-trifluoroethoxy group with a simple methoxy or ethoxy substituent significantly alters the molecule's physicochemical profile, particularly lipophilicity, which is a critical parameter governing membrane permeability, metabolic stability, and off-target binding in drug discovery context [1]. Furthermore, the regioisomeric arrangement of substituents dramatically influences the electron density around the reactive bromine center, affecting cross-coupling reaction rates and regioselectivity [2]. Procurement of a generic aryl bromide without these specific substitution patterns during lead optimization can derail a structure-activity relationship campaign, necessitating re-synthesis of entire compound libraries.

Target: CF₃CH₂O-substituted
Methoxy / ethoxy analogs
Higher lipophilicity
Lower lipophilicity may shift permeability profile
Higher molecular mass
Lighter mass complicates LC-MS tracking in mixtures
1,2,4,5-regioisomer
1,3,5-regioisomer alters oxidative addition and product geometry

1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene: Quantitative Comparison


Lipophilicity Enhancement vs. Methoxy/Ethoxy Analogs

The target compound exhibits a significantly higher calculated partition coefficient (XLogP3-AA = 3.9) than its methoxy (XLogP3-AA = 2.8) and ethoxy (XLogP3-AA = 3.2) analogs [1][2][3]. This 1.1 log unit increase over the methoxy derivative translates to roughly a 12.6-fold higher octanol-water partition coefficient, indicating superior membrane permeability in drug design contexts.

Lipophilicity
Reported
XLogP3 3.9 vs 2.8/3.2 (+1.1 log units)
Supports lipophilicity-driven permeability assessment
Computed values; confirm experimentally
Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight Signature for Purity Analysis

The target compound has a molecular weight of 291.01 g/mol, substantially higher than the methoxy (223.01 g/mol) and ethoxy (237.04 g/mol) analogs due to the additional fluorine atoms [1][2][3]. This higher mass is a critical differentiator in LC-MS analysis and purification protocols, where the distinct mass-to-charge ratio (m/z) ensures unambiguous identification in complex reaction mixtures.

Mass Signature
Identity context
MW 291.01 g/mol; m/z 290 (M⁺)
Supports LC-MS identity confirmation
Distinct from lighter analogs
Analytical Chemistry LC-MS Procurement

Regioisomeric Effect on Cross-Coupling Selectivity

The target compound's 1,2,4,5-substitution pattern places bromine at position 1, ortho to the trifluoroethoxy group (position 2) and ortho/para to fluorine atoms (positions 4,5). In contrast, the commercially available regioisomer 5-bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS 145767-78-8) has bromine at position 5, meta to both fluorine atoms [1][2]. This topological difference fundamentally alters the electron density at the carbon-bromine bond, with the vicinal difluoro pattern of the target compound providing stronger activation for oxidative addition in palladium-catalyzed couplings.

Regioisomerism
Class-level inference
1,2,4,5- (Br ortho to CF₃CH₂O, vicinal F) vs 1,3,5- (Br meta to F)
Regioisomer choice governs coupling geometry
Quantitative kinetic data not available
Regioselectivity Suzuki Coupling Organofluorine Chemistry

1-Bromo-4,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene: Application Scenarios


Late-Stage CNS Drug Diversification

When optimizing lead compounds for central nervous system (CNS) targets, a logP between 3 and 5 is often desired for blood-brain barrier penetration. The XLogP3 value of 3.9 for this compound situates it precisely in this range, offering a substantial advantage over the methoxy (2.8) and ethoxy (3.2) analogs [1]. This building block enables the introduction of a trifluoroethoxy pharmacophore via Suzuki coupling in the final steps of synthesis, directly modulating the lipophilicity of CNS-penetrant candidates without extensive de novo synthesis.

Synthesis of Fluorinated Liquid Crystal Intermediates

The vicinal difluoro substitution pattern combined with the trifluoroethoxy side chain imparts high dielectric anisotropy and low viscosity, properties valued in liquid crystal displays. The 1,2,4,5-substitution pattern ensures the correct geometry for calamitic mesogens, distinguishing it from the 1,3,5-regioisomer which may not align properly in liquid crystalline phases [2]. The distinct molecular weight (291.01 g/mol) and mass signature facilitate analytical quality control of batch-to-batch consistency required for industrial display manufacturing.

Building Block for Metabolic Stability Studies

The trifluoroethoxy group is known to confer oxidative metabolic stability compared to methoxy or ethoxy groups. The compound's distinct molecular weight (291.01 g/mol) provides a unique mass spectral fingerprint [1], enabling researchers to track its metabolites in in vitro microsomal assays and distinguish its degradation products from those of non-fluorinated analogs in comparative metabolism studies.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Lipophilicity in CNS-penetrant range
Permeability and logP validation
Fluorinated liquid crystal research
Regioisomeric geometry for mesogen alignment
Dielectric anisotropy and viscosity profiling
Metabolic stability research
Oxidative stability of trifluoroethoxy group
Metabolite tracking via distinct mass signature
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